molecular formula C8H12N2 B1293869 n-Ethylbenzene-1,2-diamine CAS No. 23838-73-5

n-Ethylbenzene-1,2-diamine

Cat. No.: B1293869
CAS No.: 23838-73-5
M. Wt: 136.19 g/mol
InChI Key: FRPAGJPHUNNVLJ-UHFFFAOYSA-N
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Description

n-Ethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, where two hydrogen atoms on the benzene ring are replaced by amino groups (-NH2) and one of these amino groups is further substituted with an ethyl group (-C2H5). This compound is used in various chemical and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

n-Ethylbenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and diamine oxidase (DAO). These interactions typically involve the oxidation of the amino groups, leading to the formation of corresponding imines and ammonia. The compound’s structure allows it to act as a substrate for these enzymes, facilitating various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. For instance, in cancer cells, this compound has been observed to modulate the levels of diamines, which are crucial for cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity. For example, it can inhibit the activity of diamine oxidase by binding to its active site, preventing the enzyme from catalyzing its usual reactions. This inhibition can lead to an accumulation of diamines within the cell, affecting various metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can even promote certain beneficial cellular responses. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. These dose-dependent effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of amines. It interacts with enzymes such as monoamine oxidase and diamine oxidase, which catalyze the oxidation of the amino groups. This interaction can affect the levels of various metabolites within the cell, influencing overall metabolic flux and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm, where it can interact with various enzymes and other biomolecules. Additionally, the compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. These localizations are essential for its role in cellular metabolism and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Ethylbenzene-1,2-diamine can be synthesized through several methods. One common method involves the reduction of n-ethyl-2-nitroaniline. This reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis starting from benzene derivatives. The process typically includes nitration, reduction, and subsequent alkylation steps to introduce the ethyl group .

Chemical Reactions Analysis

Types of Reactions

n-Ethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Ethylbenzene-1,2-diamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • n-Propylbenzene-1,2-diamine
  • n-Methylbenzene-1,2-diamine
  • n-Butylbenzene-1,2-diamine

Uniqueness

n-Ethylbenzene-1,2-diamine is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds. The ethyl group can affect the compound’s solubility, boiling point, and overall chemical behavior .

Properties

IUPAC Name

2-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPAGJPHUNNVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885245
Record name 1,2-Benzenediamine, N1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23838-73-5
Record name N1-Ethyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23838-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, N1-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediamine, N1-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenediamine, N1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

N-Ethyl-2-nitroaniline (0.97 g, 5.8 mmol) was dissolved in EtOAc (60 mL) and placed in a closed vessel. 10% Pd/C (0.4 g, 7 mol %) was added and the mixture was hydrogenated under 50 psi H2 for 2 h. The mixture was filtered through celite and the filtrate was concentrated under reduced pressure to yield the title product (0.79 g, 99%) as a brown liquid, which was used without further purification. 1H-NMR (CDCl3): δ 6.83 (1H, m), 6.64–6.74 (3H, m), 3.29 (3H, br s), 3.15 (2H, q), 1.30 (3H, t); TLC (2:98 MeOH/DCM Rf 0.24).
Quantity
0.97 g
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reactant
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60 mL
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0.4 g
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catalyst
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Yield
99%

Synthesis routes and methods III

Procedure details

To a solution of ethyl-(2-nitro-phenyl)-amine (12.5 g, 75 mmol) in anhydrous tetrahydrofuran (150 mL) was added sodium borohydride (5.8 g, 153 mmol), and 5% palladium on carbon (150 mg). Methanol (25 mL) was then added at room temperature under nitrogen in a dropwise manner. After addition, the reaction mixture was stirred at room temperature for about 30 minutes until the reaction was complete. The reaction mixture was then filtered through a pad of Celite. The filtrate was diluted with ethyl acetate (200 mL), washed with a saturated aqueous solution of ammonium chloride (80 mL), dried over sodium sulfite, and concentrated in vacuo to afford crude N-ethyl-benzene-1,2-diamine (8.4 g, 62 mmol) which was used in next step without further purification.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
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25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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